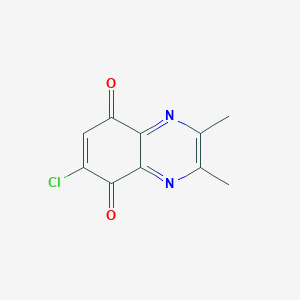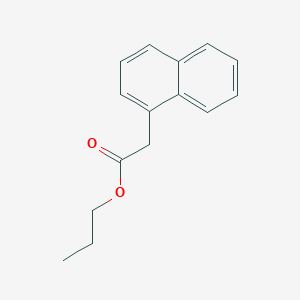
Propyl 1-naphthylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 2-(NAPHTHALEN-1-YL)ACETATE: is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propyl group attached to the acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves the esterification of naphthalene-1-acetic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Naphthalene-1-acetic acid+PropanolAcid catalystPROPYL 2-(NAPHTHALEN-1-YL)ACETATE+Water
Industrial Production Methods: In an industrial setting, the production of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and propionic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalene-1-ethanol.
Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles, such as ammonia (NH₃) or halide ions (Cl⁻, Br⁻), in the presence of a catalyst.
Major Products:
Oxidation: Naphthalene-1-acetic acid and propionic acid.
Reduction: Naphthalene-1-ethanol.
Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various naphthalene derivatives.
Biology: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs with improved pharmacological properties. Its structural similarity to other bioactive naphthalene derivatives makes it a candidate for drug development.
Industry: In the industrial sector, PROPYL 2-(NAPHTHALEN-1-YL)ACETATE can be used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor. It is also used as a plasticizer in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Naphthalene-1-acetic acid: A precursor in the synthesis of PROPYL 2-(NAPHTHALEN-1-YL)ACETATE.
Naphthalene-1-ethanol: A reduction product of the compound.
Naphthalene-1-yl acetate: A structurally similar ester with different alkyl group.
Uniqueness: PROPYL 2-(NAPHTHALEN-1-YL)ACETATE is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its propyl group enhances its solubility in organic solvents and influences its reactivity compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
551-04-2 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
propyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C15H16O2/c1-2-10-17-15(16)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3 |
Clé InChI |
MZIHHQHACSMVIF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


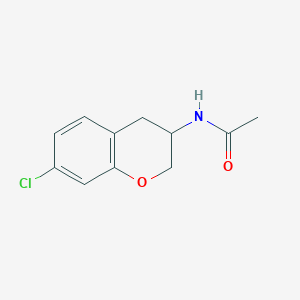



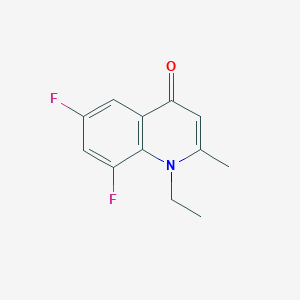
![6-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11880104.png)
![(3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methanol](/img/structure/B11880105.png)

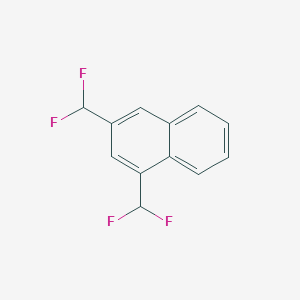

![(S)-1-((R)-6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol](/img/structure/B11880119.png)
